N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted methoxyphenyl group, an imidazole ring, and a thioacetamide linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazole Ring: Starting with the appropriate substituted aniline, the imidazole ring is formed through a cyclization reaction using reagents like glyoxal and ammonium acetate.
Thioacetamide Linkage Formation: The imidazole derivative is then reacted with a chloro-substituted methoxyphenyl thioacetamide under conditions such as reflux in an appropriate solvent (e.g., ethanol or acetonitrile) to form the final compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the chloro-substituted methoxyphenyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, acetonitrile).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives or dechlorinated products.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-((1H-imidazol-2-yl)thio)acetamide: Lacks the 4-methoxyphenyl group.
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide: Substitutes the 4-methoxyphenyl group with a 4-methylphenyl group.
Uniqueness: N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the 5-chloro-2-methoxyphenyl and 1-(4-methoxyphenyl)-1H-imidazol-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-25-15-6-4-14(5-7-15)23-10-9-21-19(23)27-12-18(24)22-16-11-13(20)3-8-17(16)26-2/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLQVCNAMYNBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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